trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride
Overview
Description
Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride is plasminogen , a protein that plays a crucial role in the fibrinolysis process . The compound acts as a lysine analogue, binding to the lysine binding sites in plasminogen .
Mode of Action
This compound inhibits plasmin-induced fibrinolysis by binding to the lysine binding sites in plasminogen . This binding prevents the conversion of plasminogen to plasmin, an enzyme that breaks down fibrin clots .
Biochemical Pathways
The compound affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots . This results in the stabilization of the formed clots and reduction of bleeding .
Pharmacokinetics
The compound is soluble in water , which suggests it could have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . This makes the compound useful in various hemorrhagic diseases and in controlling abnormal bleeding during operations .
Biochemical Analysis
Biochemical Properties
Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride plays a crucial role in biochemical reactions by interacting with plasminogen, an important enzyme in the fibrinolytic system. This compound acts as a lysine analogue, binding to the lysine-binding sites on plasminogen, thereby inhibiting its conversion to plasmin . This inhibition prevents the breakdown of fibrin clots, which is essential in controlling excessive bleeding. Additionally, this compound interacts with other proteins and biomolecules involved in the coagulation cascade, further enhancing its antifibrinolytic effects .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In endothelial cells and leukocytes, it has been shown to enhance mitochondrial biogenesis and increase mitochondrial respiration . This compound also reduces the release of mitochondrial DNA, thereby mitigating cellular damage. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with plasminogen. By acting as a lysine analogue, it competes with lysine residues on fibrin for binding to plasminogen, thereby inhibiting the formation of plasmin . This inhibition prevents the degradation of fibrin clots, which is crucial for maintaining hemostasis. Additionally, this compound may also interact with other enzymes and proteins involved in the coagulation cascade, further modulating its antifibrinolytic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antifibrinolytic activity and minimal adverse effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits fibrinolysis without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and renal impairment have been reported . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver, where it undergoes enzymatic degradation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . Additionally, this compound may affect metabolic flux and metabolite levels, further influencing its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, contributing to its overall efficacy and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further modulating its biochemical effects .
Properties
IUPAC Name |
4-(aminomethyl)-N-ethylcyclohexane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-12-10(13)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYSSBJWKWWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCC(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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